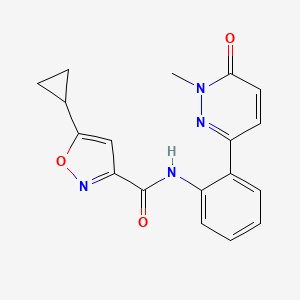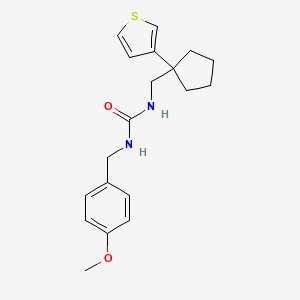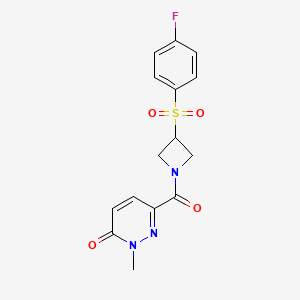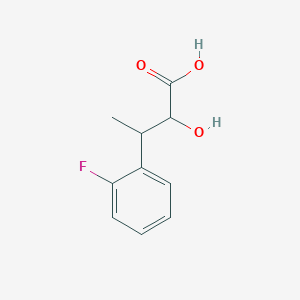
5-cyclopropyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a cyclopropyl group, an isoxazole ring, a carboxamide group, and a dihydropyridazine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The presence of the isoxazole ring, carboxamide group, and dihydropyridazine ring suggests that it could participate in a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups present. These properties could include melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Anticancer Properties and Synthesis
Compounds structurally related to the specified chemical have been explored for their antitumor properties. For instance, the synthesis and chemistry of novel broad-spectrum antitumor agents, such as imidazotetrazines, have demonstrated curative activity against leukemia, suggesting a potential pathway for the development of cancer therapeutics involving prodrug modifications to improve efficacy (Stevens et al., 1984). Additionally, synthetic routes to drugs like temozolomide highlight innovative approaches to enhancing the treatment of conditions such as brain tumors, with certain methodologies focusing on overcoming challenges related to drug resistance and metabolic stability (Wang et al., 1997).
Antimicrobial Activity
Research into the antimicrobial properties of novel compounds has led to the discovery of several potent antibacterial and antifungal agents. For example, studies on fluoroquinolone-based 4-thiazolidinones have shown significant antibacterial activities, presenting a promising avenue for the development of new antimicrobial therapies (Patel & Patel, 2010). Additionally, the design and synthesis of novel benzamide derivatives incorporating dihydropyrimidine motifs have demonstrated promising in vitro antimicrobial activity against a range of bacterial and fungal pathogens, suggesting potential applications in addressing drug-resistant infections (Devarasetty et al., 2019).
Herbicidal Activity
In the agricultural sector, research into the herbicidal activity of compounds with similar structures has identified several candidates with potent preemergent and postemergent activity against a variety of weeds. This suggests potential applications in developing more effective and environmentally friendly herbicides (Hamper et al., 1995).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, referred to as compound 25, has been reported to have excellent pharmacokinetics in preclinical species .
Result of Action
Based on the wide range of biological activities associated with similar compounds , it can be inferred that the effects could be diverse and significant, potentially leading to changes in cell function or viability.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-cyclopropyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-17(23)9-8-14(20-22)12-4-2-3-5-13(12)19-18(24)15-10-16(25-21-15)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHGYQBGNUKDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-bis(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2884490.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(3,4-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2884491.png)

![2-({2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2884495.png)



![1-Cyclopentyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2884501.png)

![5-ethyl-3-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2884503.png)
![5-[(2-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2884504.png)